molecular formula C9H11NOS B2744546 N-(cyclopropylmethyl)thiophene-3-carboxamide CAS No. 1181513-20-1

N-(cyclopropylmethyl)thiophene-3-carboxamide

Cat. No.: B2744546
CAS No.: 1181513-20-1
M. Wt: 181.25
InChI Key: LDNRFXVOZBGJGN-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . This compound has the molecular formula C9H11NOS and a molecular weight of 181.25.

Mechanism of Action

Target of Action

The primary target of N-(cyclopropylmethyl)thiophene-3-carboxamide is mitochondrial complex I . This complex is a part of the electron transport chain in mitochondria, which plays a crucial role in cellular respiration and energy production.

Mode of Action

This compound interacts with its target by inhibiting the function of mitochondrial complex I . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell. This disruption of energy production can lead to cell death, particularly in cells with high energy demands, such as cancer cells.

Pharmacokinetics

The compound’s potent antitumor activity suggests that it is able to reach its target in the mitochondria of cancer cells

Result of Action

The result of this compound’s action is the inhibition of cancer cell growth . By disrupting the function of mitochondrial complex I, the compound deprives cancer cells of the energy they need to grow and proliferate. This leads to cell death and a reduction in tumor size.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-(cyclopropylmethyl)thiophene-3-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

N-(cyclopropylmethyl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and antihypertensive activities.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Properties

IUPAC Name

N-(cyclopropylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c11-9(8-3-4-12-6-8)10-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNRFXVOZBGJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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